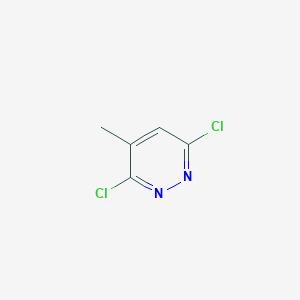

3,6-Dichloro-4-methylpyridazine

描述

Overview of Pyridazine (B1198779) Heterocycles in Organic Synthesis

Pyridazine and its derivatives are fundamental building blocks in the synthesis of a wide array of more complex molecules. acs.orgkuleuven.be Their unique electronic properties, arising from the presence of the two nitrogen atoms, make them valuable intermediates in the creation of novel chemical entities. acs.orgkuleuven.be The pyridazine structure is a key component in various herbicides and has been identified as a "privileged structure" in drug discovery, appearing in a number of therapeutic agents. acs.orgwikipedia.org The arrangement of atoms within the pyridazine ring allows for four points of substitution, enabling the creation of ortho-, meta-, and para-substituted derivatives, which is a significant advantage in designing molecules with specific spatial arrangements. nih.gov

The synthesis of the parent pyridazine heterocycle was first achieved by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org Modern synthetic routes often involve the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org

Strategic Importance of Halogenated Pyridazines

The introduction of halogen atoms onto the pyridazine ring, creating halogenated pyridazines, dramatically enhances their utility in organic synthesis and medicinal chemistry. mdpi.com Halogenation can improve a molecule's ability to bind to specific biological targets and increase its ability to pass through cell membranes. mdpi.com This is a crucial factor in the design of effective pharmaceuticals. mdpi.com

Specifically, the chlorine atoms in compounds like 3,6-dichloropyridazine (B152260) and its methylated analog, 3,6-dichloro-4-methylpyridazine, are reactive sites that can be readily substituted by other functional groups. This reactivity makes them valuable starting materials for constructing a diverse range of more complex heterocyclic systems. chemimpex.comguidechem.com For instance, 3,6-dichloropyridazine is a key intermediate in the synthesis of the antibacterial drug sulfachloropyridazine. guidechem.com The presence of halogens has been shown to play a significant role in the inhibition of enzymes like monoamine oxidase (MAO), which is relevant to the treatment of neurodegenerative diseases. nih.gov

Research Landscape of this compound in Contemporary Chemistry

This compound is a specific halogenated pyridazine that serves as a versatile building block in various chemical research areas. chemimpex.comcymitquimica.com It is a colorless to pale yellow solid at room temperature. cymitquimica.com The compound's structure, featuring a pyridazine ring with two chlorine atoms and a methyl group, provides a unique combination of reactivity and stability. chemimpex.comcymitquimica.com

This compound is a valuable intermediate in the synthesis of more complex molecules for applications in both agriculture and medicine. chemimpex.com In the agrochemical sector, it is used to create herbicides and fungicides. chemimpex.com In medicinal chemistry, its stable yet reactive framework is utilized in the design of novel therapeutic agents. chemimpex.com Researchers have used this compound in the synthesis of compounds like 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid. sigmaaldrich.com

The synthesis of this compound itself typically involves the reaction of 4-methyl-1,2-dihydropyridazine-3,6-dione with a chlorinating agent like phosphoryl chloride. chemicalbook.com The reaction yields the desired product as a yellow powder. chemicalbook.com

Interactive Data Tables

Below are tables summarizing key information about this compound:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 19064-64-3 cymitquimica.comsigmaaldrich.comgeorganics.sk |

| Molecular Formula | C5H4Cl2N2 cymitquimica.comsigmaaldrich.comnist.gov |

| Molecular Weight | 163.00 g/mol sigmaaldrich.com |

| InChI | InChI=1S/C5H4Cl2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 cymitquimica.comchemicalbook.com |

| InChIKey | ROYHWGZNGMXQEU-UHFFFAOYSA-N cymitquimica.comchemicalbook.com |

| SMILES | ClC1=NN=C(Cl)C(=C1)C cymitquimica.com |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow powder | chemicalbook.com |

| Melting Point | 87-88 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 149-151 °C at 21 mmHg | sigmaaldrich.com |

| Solubility | Soluble in organic solvents, limited solubility in water. | cymitquimica.com |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| IR (KBr, cm⁻¹) | 3054, 1567, 1434, 1351, 1326, 1145, 1121, 914, 720 chemicalbook.com |

| ¹H NMR (200 MHz, CDCl₃) | δ 2.42 (3H, d, J = 1.0 Hz), 7.41 (1H, q, J = 0.9 Hz) chemicalbook.com |

| ¹³C NMR (50 MHz, CDCl₃) | δ 19.2 (CH₃), 130.1 (CH-5), 140.7 (C-4), 155.6 (C-6), 157.3 (C-3) chemicalbook.com |

| Mass Spectrum (EI) | m/z 162 ([M+]) chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

3,6-dichloro-4-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYHWGZNGMXQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172560 | |

| Record name | 3,6-Dichloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-64-3 | |

| Record name | 3,6-Dichloro-4-methylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-4-methylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dichloro-4-methylpyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dichloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloro-4-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Dichloro 4 Methylpyridazine and Its Precursors

Direct Synthesis Approaches for 3,6-Dichloro-4-methylpyridazine

The most common route to this compound involves the direct conversion of a hydroxylated pyridazine (B1198779) core into its chlorinated analogue.

Chlorination is a fundamental step in the synthesis of many halogenated heterocycles, converting hydroxyl groups into more reactive chloro groups, which serve as versatile handles for further modification.

The synthesis of this compound is efficiently accomplished through the chlorination of 4-methyl-3,6-pyridazinediol (which exists in tautomeric equilibrium with 4-methyl-1,2-dihydropyridazine-3,6-dione) using phosphorus oxychloride (POCl₃). nih.gov This reagent is widely employed for converting hydroxyheteroaromatic compounds into their chloro derivatives. researchgate.net

The reaction typically involves heating a suspension of 4-methyl-1,2-dihydropyridazine-3,6-dione in an excess of phosphorus oxychloride. The mixture is refluxed for several hours until the reaction is complete, often indicated by the formation of a clear solution. nih.gov After the reaction, the excess POCl₃ is removed under reduced pressure. The resulting crude product is then carefully added to a basic solution, such as saturated sodium bicarbonate, to neutralize the acidic environment and precipitate the product. nih.gov Extraction with an organic solvent like chloroform (B151607) or ethyl acetate, followed by drying and solvent removal, yields this compound. nih.gov Yields for this transformation are typically high, often reaching up to 89-94%. nih.gov

Table 1: Synthesis of this compound via POCl₃ Chlorination

| Precursor | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Methyl-3,6-pyridazinediol | Phosphorus Oxychloride (POCl₃) | Reflux, 4-7 hours | 89-94% | nih.gov |

The two chlorine atoms on the this compound ring are valuable leaving groups, enabling a variety of advanced synthetic transformations for further functionalization of the pyridazine core. These reactions are essential for building more complex molecules for various applications.

One of the most powerful methods for functionalizing chloro-heterocycles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds by coupling the chlorinated pyridazine with various aryl- or vinyl-boronic acids. nih.govresearchgate.net The regioselectivity of the coupling on dichloropyridazines can often be controlled by the choice of the phosphine (B1218219) ligand on the palladium catalyst. nih.govresearchgate.netrsc.org For instance, different ligands can direct the initial coupling to either the C3 or C5 position in 3,5-dichloropyridazines, a principle that can be extended to other dichloropyridazine isomers. nih.govresearchgate.net This allows for the stepwise and selective introduction of different substituents.

Nucleophilic aromatic substitution (SNAr) is another key transformation. The electron-deficient nature of the pyridazine ring makes it susceptible to attack by nucleophiles. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups. The reactivity of the two chloro-substituents can differ, potentially allowing for selective mono-substitution under controlled conditions. This strategy is widely used in the synthesis of derivatives of related heterocycles like quinazolines and tetrazines. nih.govresearchgate.netnih.gov

A specific application of this compound is its use as a precursor in the synthesis of more complex fused heterocyclic systems. For example, it serves as a starting material for the synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid, demonstrating its utility as a scaffold for building biologically relevant molecules. sigmaaldrich.com

Chlorination Reactions of Substituted Pyridazinediols

Oxidation Pathways Leading to Functionalized Pyridazines from Methyl Derivatives

The methyl group at the C4 position offers another site for chemical modification, providing a route to different classes of pyridazine derivatives.

The oxidation of the methyl group to a carboxylic acid introduces a highly versatile functional group that can participate in a wide range of subsequent reactions, such as amidation or esterification.

Chromium-based reagents are powerful oxidizing agents capable of converting activated methyl groups, such as those on aromatic or electron-deficient heterocyclic rings, into carboxylic acids. organic-chemistry.org Reagents like chromium trioxide (CrO₃) in the presence of a co-oxidant are effective for this type of benzylic oxidation. organic-chemistry.org

The oxidation of a methyl group on an electron-poor heteroaromatic ring, such as the 4-methyl group on the dichloropyridazine core, can be achieved using systems like CrO₃ with periodic acid (H₅IO₆) in a solvent like acetonitrile. organic-chemistry.orgorganic-chemistry.org This method has been shown to be effective for oxidizing electron-poor toluenes to their corresponding benzoic acids in excellent yields. organic-chemistry.org The electron-withdrawing nature of the dichloropyridazine ring would activate the C-H bonds of the methyl group, making it susceptible to oxidation by strong chromium(VI) systems. The general mechanism involves the formation of a chromate (B82759) ester intermediate followed by elimination steps to yield the carboxylic acid. youtube.comlibretexts.org While direct oxidation is possible, an alternative two-step route involves the initial conversion of the methyl group to a hydroxymethyl group, which is then oxidized to the carboxylic acid using a variety of chromium reagents, including Jones reagent (CrO₃/H₂SO₄/acetone) or pyridinium (B92312) dichromate (PDC). wikipedia.orgorganic-chemistry.org

Conversion of Methyl Group to Carboxylic Acid Moiety

Evaluation of Alternative Catalytic Oxidation Methodologies

While the established synthesis for the pyridazinedione precursor relies on a condensation pathway, the evaluation of alternative catalytic oxidation methodologies offers potential for developing more efficient and environmentally benign processes. Direct catalytic oxidation of a suitable methylpyridazine precursor to form the 4-methyl-1,2-dihydropyridazine-3,6-dione is not a standard industrial method, but extensive research into the catalytic oxidation of related nitrogen-containing heterocycles, particularly 4-methylpyridine (B42270), provides valuable insights into potential strategies.

The gas-phase catalytic oxidation of 4-methylpyridine to produce valuable intermediates like pyridine-4-carbaldehyde and isonicotinic acid has been a subject of significant study. ijcce.ac.ir These studies serve as a crucial reference point for exploring similar transformations on a pyridazine scaffold. The most promising catalysts for this type of reaction are based on vanadium oxides (V₂O₅), often modified with various promoters to enhance activity and selectivity. ijcce.ac.irmdpi.com

Research has shown that modifying V₂O₅ catalysts with metal oxides such as tin dioxide (SnO₂) and titanium dioxide (TiO₂) significantly increases catalyst activity. researchgate.net The transition from a simple V₂O₅ catalyst to binary (V₂O₅-SnO₂, V₂O₅-TiO₂) and ternary (V₂O₅-TiO₂-SnO₂) systems leads to a notable increase in the conversion of the starting material. ijcce.ac.ir Furthermore, these modifications can shift the optimal reaction temperature to lower ranges, which is advantageous for energy consumption and process safety. ijcce.ac.ir

| Catalyst System | Promoter(s) | Key Advantages |

|---|---|---|

| V₂O₅ | None (Individual) | Baseline activity |

| V₂O₅-SnO₂ | SnO₂ | Increased activity compared to individual V₂O₅ |

| V₂O₅-TiO₂ | TiO₂ | Higher activity than V₂O₅-SnO₂ |

| V-Ti-Mn-O | TiO₂, MnO₂ | Superior efficiency and selectivity, uniform particle distribution |

| V₂O₅-TiO₂-SnO₂ | TiO₂, SnO₂ | Synergistic effect, highest activity, lower optimal temperature |

The promoting effect of SnO₂ and TiO₂ has been investigated using Density Functional Theory (DFT), which revealed that these promoters increase the proton affinity of the vanadyl oxygen. ijcce.ac.irresearchgate.net This electronic modification facilitates the cleavage of the C-H bond in the methyl group, which is a critical step in the oxidation process. ijcce.ac.ir In ternary systems like V₂O₅-TiO₂-SnO₂, a synergistic effect is observed, leading to even greater catalytic activity. researchgate.net

A comparative study between a V-Ti-O catalyst and a V-Ti-Mn-O catalyst for 4-methylpyridine oxidation demonstrated the superiority of the manganese-containing system. mdpi.com The V-Ti-Mn-O catalyst exhibited higher conversion rates and greater selectivity towards the desired oxidized product (isonicotinic acid) at lower temperatures compared to the V-Ti-O system. mdpi.com

| Catalyst | Conversion at 280°C | Max Conversion (%) | Temperature for Max Conversion | Max Selectivity for INA (%) | Temperature for Max Selectivity |

|---|---|---|---|---|---|

| V-Ti-O | 74.66% | 80.26% | 360-380°C | ~62% | 320°C |

| V-Ti-Mn-O | 75.24% | 82.23% | 360°C | 67.17% | 320°C |

These findings from the study of 4-methylpyridine oxidation highlight a promising direction for future research into the synthesis of pyridazine derivatives. Applying similar promoted vanadium-oxide catalytic systems could potentially lead to a novel, direct oxidation route to 4-methyl-1,2-dihydropyridazine-3,6-dione, offering an alternative to the traditional condensation method.

Reaction Pathways and Derivatization of 3,6 Dichloro 4 Methylpyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the two electronegative chlorine atoms, makes 3,6-dichloro-4-methylpyridazine an excellent substrate for nucleophilic aromatic substitution. In these reactions, a nucleophile replaces one of the chlorine atoms.

Regioselectivity and Site-Specific Transformations

A key aspect of the chemistry of this compound is the regioselectivity of nucleophilic attack. The pyridazine ring has two nitrogen atoms, which influence the electron distribution and, consequently, the reactivity of the carbon atoms. The presence of the methyl group at the 4-position also plays a role in directing the incoming nucleophile. While specific studies on this compound are limited, analogies can be drawn from the well-studied 3,6-dichloropyridazine (B152260). In general, the C-6 position is more activated towards nucleophilic attack than the C-3 position due to the electronic effects of the ring nitrogens. However, the steric hindrance from the adjacent methyl group at C-4 can influence this preference.

The reaction of this compound with nitrogen nucleophiles like hydrazine (B178648) and ammonia (B1221849) is a common method to introduce amino and hydrazino functionalities.

For the related compound, 3,6-dichloropyridazine, reaction with hydrazine monohydrate in a sealed tube at 80°C for 5 hours leads to the formation of 3-chloro-6-hydrazinylpyridazine. rsc.org It is highly probable that this compound would react similarly to yield 3-chloro-6-hydrazino-4-methylpyridazine.

The amination of 3,6-dichloropyridazine with aqueous ammonia has been shown to be an effective method for producing 3-amino-6-chloropyridazine. A patented process describes the reaction of 3,6-dichloropyridazine with aqueous ammonia in various solvents like methanol, ethanol (B145695), DMF, and acetonitrile, at temperatures ranging from 30 to 180°C. google.com The reaction times vary from 5 to 26 hours, with reported yields being quite high. For instance, using a 7.5-fold molar excess of ammonia in ethanol at 78°C for 5 hours resulted in a 96.70% yield of 3-amino-6-chloropyridazine. google.com It is expected that this compound would undergo amination under similar conditions to produce 3-amino-6-chloro-4-methylpyridazine.

Table 1: Amination of 3,6-Dichloropyridazine with Ammonia google.com

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| DMF | 130 | 7 | 93.79 |

| DMF/Acetonitrile | 150 | 6 | 89.25 |

| Ethanol | 78 | 5 | 96.70 |

| Methanol | 85 | 5 | 91.42 |

| DMF | 180 | 7 | 93.70 |

This data pertains to the amination of 3,6-dichloropyridazine and is presented as a strong analogue for the reactivity of this compound.

The reaction with hydroxide (B78521) ions would lead to the formation of the corresponding hydroxypyridazine. The synthesis of 8-chloro-4-hydroxy-3-methyl-pyrido[3,4-c]pyridazine has been reported, indicating that the introduction of a hydroxyl group onto a chlorinated pyridazine ring system is a known transformation. mdpi.com The hydrolysis of one of the chlorine atoms in this compound would be expected to yield 3-chloro-6-hydroxy-4-methylpyridazine or 6-chloro-3-hydroxy-4-methylpyridazine, depending on the regioselectivity.

Thiolate and hydrosulfide (B80085) nucleophiles can also displace the chlorine atoms in this compound to form the corresponding thioethers and thiols. While specific examples for this compound are scarce in the literature, the reaction of 3,6-dichloropyridazine with various sulfur nucleophiles is known. jofamericanscience.org These reactions are valuable for introducing sulfur-containing moieties into the pyridazine ring, which can be important for biological activity or for further synthetic transformations. The synthesis of compounds like 3-chloro-6-(methylthio)pyridazine (B1616790) from 3,6-dichloropyridazine is a known process, suggesting that similar reactions with this compound would yield 3-chloro-4-methyl-6-(methylthio)pyridazine. nih.gov

Mechanistic Investigations of Nucleophilic Displacements

The nucleophilic aromatic substitution on pyridazine systems generally proceeds through a two-step addition-elimination mechanism, involving a Meisenheimer-like intermediate. The nucleophile first attacks the carbon atom bearing the leaving group (a chlorine atom in this case), forming a tetrahedral intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridazine ring, particularly onto the nitrogen atoms. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

The regioselectivity of the reaction is determined by the relative stability of the possible Meisenheimer intermediates. The electron-withdrawing nitrogen atoms of the pyridazine ring play a crucial role in stabilizing the negative charge of the intermediate. The position of the methyl group in this compound will influence the stability of the intermediates at the C-3 and C-6 positions through both electronic and steric effects.

Impact of Reaction Parameters on Product Distribution

The distribution of products in the nucleophilic substitution reactions of this compound can be influenced by several reaction parameters, including the nature of the nucleophile, the solvent, the temperature, and the presence of a catalyst.

The strength of the nucleophile is a critical factor. Stronger nucleophiles will generally react faster. The choice of solvent can also have a significant impact. Polar aprotic solvents are often used for SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus increasing its nucleophilicity.

Temperature is another important parameter. As seen in the amination of 3,6-dichloropyridazine, a wide range of temperatures can be employed, and this can affect the reaction rate and potentially the selectivity. google.com In some cases, higher temperatures may be required to overcome the activation energy barrier for the substitution of the second chlorine atom, allowing for the synthesis of disubstituted products.

Cross-Coupling Reactions at Chloro-Substituted Positions

The two chlorine atoms on the pyridazine ring are excellent leaving groups, making them prime sites for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for elaborating the core structure of this compound.

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for forming C-C bonds by coupling the dichloropyridazine with organoboron compounds, such as boronic acids or esters. nih.govlibretexts.org The reaction typically employs a palladium catalyst, like Pd(PPh₃)₄, in the presence of a base. nih.gov Due to the different reactivity of the two chloro-positions, selective or double coupling can often be achieved. For instance, in related dichloroisothiazoles, Suzuki coupling occurs regiospecifically, highlighting the potential for controlled synthesis. nih.gov This method is widely used to synthesize biaryl compounds and introduce alkyl or aryl substituents. nih.govlibretexts.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the dichloropyridazine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions and is instrumental in creating arylalkynes and conjugated enynes. libretexts.org The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper, leading to the formation of the C(sp²)-C(sp) bond. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Buchwald-Hartwig Amination: For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. wikipedia.org This palladium-catalyzed reaction couples the dichloropyridazine with primary or secondary amines to form aminopyridazine derivatives. The development of sterically hindered phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines under mild conditions. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base | C-C |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst + Base | C-C (sp²-sp) |

| Buchwald-Hartwig | Amine (1° or 2°) | Pd(0) catalyst + Ligand (e.g., phosphine) + Base | C-N |

Functional Group Interconversions on Pyridazine Side Chains

Functional group interconversions are essential transformations that convert one functional group into another, enabling the synthesis of diverse derivatives from a common intermediate. fiveable.menumberanalytics.comimperial.ac.uk For pyridazine compounds, modifying side chains like carboxylic acids opens up access to a wide range of amides and esters.

The synthesis of ester derivatives from a pyridazine carboxylic acid, such as the hypothetical 3,6-dichloro-pyridazine-4-carboxylic acid, is a common and crucial transformation. nih.gov Esters of heterocyclic carboxylic acids are valuable intermediates for producing other derivatives like amides and hydrazides. datapdf.comgoogle.com

Standard methods include Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst like sulfuric acid. datapdf.comgoogle.com For more sensitive substrates, milder conditions are preferred. One such method is the Yamaguchi esterification, which involves activating the carboxylic acid by forming a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride, followed by reaction with an alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Another approach uses activating agents like pyridinesulfonyl fluoride (B91410) to generate an acyl fluoride in situ, which then reacts with an alcohol. rsc.org

Table 2: Selected Reagents for Esterification

| Method | Activating/Catalytic Agent | Description |

|---|---|---|

| Fischer Esterification | Concentrated H₂SO₄ | Acid-catalyzed reaction with an alcohol, typically under reflux. datapdf.com |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl Chloride, DMAP | Forms a mixed anhydride intermediate for reaction under mild conditions. researchgate.net |

| Deoxyfluorination | Pyridinesulfonyl Fluoride | In situ generation of a reactive acyl fluoride. rsc.org |

Amidation Reactions and Derivative Synthesis

Amidation, the formation of an amide from a carboxylic acid, is one of the most important reactions in medicinal chemistry. rsc.org Starting from a pyridazine carboxylic acid, amides can be synthesized through various methods.

A direct approach involves the thermal condensation of the carboxylic acid with an amine, though this often requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) salt. mdpi.com More commonly, the carboxylic acid is activated first. This can be achieved by converting it to a more reactive species like an acyl chloride using reagents such as thionyl chloride or oxalyl chloride. nih.gov Alternatively, a wide array of coupling reagents can be used to facilitate amide bond formation under milder conditions. A method using a sulfur trioxide pyridine (B92270) complex (SO₃•py) has been developed for the amidation of various aromatic and aliphatic carboxylic acids with formamide (B127407) derivatives, yielding the corresponding amides in good yields. elsevierpure.comoup.com

Table 3: Selected Reagents for Amidation

| Reagent/Method | Function | Notes |

|---|---|---|

| Oxalyl Chloride/Thionyl Chloride | Forms Acyl Chloride | Highly reactive intermediate, often used with a base to neutralize HCl byproduct. nih.gov |

| SO₃•Pyridine Complex | Oxidant/Activator | Reacts with carboxylic acids and formamide derivatives. elsevierpure.comoup.com |

| Peptide Coupling Reagents | Direct Coupling | Reagents like DCC, EDC, HATU facilitate amide bond formation under mild conditions. |

Annulation and Fused Heterocycle Formation

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for creating complex polycyclic systems. Starting from this compound, various fused heterocycles can be constructed, significantly expanding its structural diversity.

The triazolo[4,3-b]pyridazine framework is a prominent scaffold in medicinal chemistry, with many derivatives showing potent biological activity. nih.govresearchgate.net The synthesis of this fused system often starts with a dichloropyridazine derivative. researchgate.net A common synthetic route involves the reaction of 3,6-dichloropyridazine with hydrazine to form 3-chloro-6-hydrazinopyridazine. This intermediate can then be cyclized with various reagents to form the triazole ring. For example, reaction with an acid hydrazide can lead to the formation of bis-1,2,4-triazolopyridazines. researchgate.net Another approach involves reacting 4-amino-1,2,4-triazole (B31798) with a suitable precursor, followed by cyclization to construct the fused system. nih.gov These methods provide access to a library of substituted triazolopyridazines for further investigation. nih.gov

Radical Reactions and C-H Functionalization Strategies

Direct C-H functionalization is an increasingly important area of organic synthesis that offers a more atom- and step-economical way to modify molecular scaffolds compared to traditional methods that rely on pre-functionalized substrates. nih.govrsc.org

For heterocycles like pyridazine, C-H functionalization presents challenges due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution, and the tendency of the ring nitrogen to coordinate with metal catalysts. rsc.orgyoutube.com Despite these difficulties, strategies have been developed. The functionalization often targets the C-H bonds most susceptible to activation. For pyridines and related azines, the C2 position is often the most reactive due to the proximity of the nitrogen atom. nih.gov

In the case of this compound, potential sites for C-H functionalization include the C5-H bond on the pyridazine ring and the C-H bonds of the 4-methyl group. The methyl group is a classic site for radical reactions or functionalization via deprotonation due to the activating effect of the adjacent aromatic ring. Reactions involving the methyl group of related methyl-substituted N-heterocycles are known. rsc.org Strategies for functionalizing the ring itself might involve the use of N-oxides to alter the electronic properties of the ring and direct metallation to specific positions. nih.gov Visible-light-induced photocatalysis is also an emerging strategy for the C-H functionalization of related heterocyclic systems like imidazo[1,2-a]pyridines, often proceeding through radical pathways. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of 3,6-dichloro-4-methylpyridazine.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations have been performed to determine the optimized molecular geometry and electronic structure of this compound. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of its electrons.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. mdpi.com For this compound, the HOMO and LUMO energies have been calculated to understand its reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and has higher polarizability. nih.gov

From the HOMO and LUMO energies, various chemical reactivity indices can be derived, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide quantitative measures of the molecule's reactivity and are detailed in the table below.

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Chemical Softness (S) | - |

| Electrophilicity Index (ω) | - |

No specific numerical data was found in the search results for the reactivity indices of this compound. The table is provided as a template for the type of data that would be included in such an analysis.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization and hyperconjugative interactions within a molecule. mpg.dewisc.edufaccts.de In the case of this compound, NBO analysis reveals the interactions between filled and unfilled orbitals, which contribute to the molecule's stability. researchgate.net These interactions, such as the delocalization of electron density from a donor NBO to an acceptor NBO, are quantified by the second-order perturbation energy, E(2). Higher E(2) values indicate stronger interactions. The analysis helps in understanding the intramolecular charge transfer and the electronic delocalization within the pyridazine (B1198779) ring and its substituents. researchgate.net

Molecular Electrostatic Potential (MESP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule and is used to predict the sites for electrophilic and nucleophilic attack. uni-muenchen.de The MESP is mapped onto the electron density surface, where different colors represent different potential values. researchgate.net For this compound, the MESP map would show regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The negative regions, often located around electronegative atoms like nitrogen and chlorine, are susceptible to electrophilic attack. Conversely, the positive regions, usually found around hydrogen atoms, are potential sites for nucleophilic attack. This analysis provides valuable insights into the molecule's reactivity towards other chemical species. researchgate.netuni-muenchen.de

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, theoretical calculations of FT-IR, FT-Raman, and NMR spectra have been performed using DFT. researchgate.net The calculated vibrational frequencies are often scaled to improve the agreement with experimental values. Similarly, the gauge-independent atomic orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Furthermore, the electronic properties, such as the UV-Visible absorption wavelengths, are calculated using Time-Dependent DFT (TD-DFT). The good correlation between the theoretical and experimental spectra confirms the accuracy of the computational model used for the molecule. researchgate.net

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

| FT-IR | Vibrational Frequencies (cm⁻¹) | - |

| FT-Raman | Vibrational Frequencies (cm⁻¹) | - |

| ¹H NMR | Chemical Shift (ppm) | - |

| ¹³C NMR | Chemical Shift (ppm) | - |

| UV-Vis | Absorption Wavelength (nm) | - |

Specific experimental and predicted values for the spectroscopic parameters of this compound were not available in the provided search results. The table illustrates how such data would be presented.

Vibrational Spectroscopy Simulation (FT-IR, FT-Raman)

The vibrational properties of this compound have been investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, complemented by Density Functional Theory (DFT) calculations. A study utilized the B3LYP functional with the 6-311++G(d,p) basis set to perform a detailed vibrational spectral analysis of the molecule, referred to as DMP in the research. researchgate.net The theoretical calculations allow for the assignment of the observed experimental bands to specific vibrational modes of the molecule.

The vibrational spectra are complex due to the various functional groups present in the molecule. Key vibrational modes include the stretching and bending of the pyridazine ring, the C-H stretching and bending of the methyl group, and the C-Cl stretching vibrations. The calculated vibrational frequencies are typically scaled to better match the experimental data, accounting for anharmonicity and other factors not explicitly included in the theoretical model.

A comparative analysis with related molecules, such as 3,6-dichloropyridazine (B152260), can further aid in the precise assignment of vibrational modes. researchgate.netresearchgate.net For instance, the characteristic vibrations of the dichloropyridazine ring system can be identified and their shifts due to the presence of the methyl group can be analyzed.

Table 1: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (methyl) | 2920 - 3050 |

| C=N stretch (ring) | 1550 - 1600 |

| C-C stretch (ring) | 1400 - 1500 |

| C-H bend (methyl) | 1380 - 1460 |

| C-Cl stretch | 600 - 800 |

Note: The values in this table are representative and based on typical ranges for similar compounds. Specific calculated values can be found in detailed computational studies.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a powerful tool for the ab initio calculation of NMR chemical shifts. researchgate.net For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts have been performed to complement experimental data. These calculations are instrumental in the definitive assignment of NMR signals to specific nuclei within the molecule.

The chemical shifts are highly sensitive to the electronic environment of the nuclei. The presence of two electronegative chlorine atoms and the nitrogen atoms in the pyridazine ring significantly influences the chemical shifts of the ring protons and carbon atoms. The methyl group also has a characteristic chemical shift. By comparing the calculated and experimental spectra, a detailed understanding of the electronic structure of the molecule can be achieved.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| H (ring) | 7.0 - 8.0 |

| H (methyl) | 2.0 - 3.0 |

| C (ring, C-Cl) | 140 - 160 |

| C (ring, C-H) | 120 - 130 |

| C (ring, C-CH₃) | 130 - 140 |

| C (methyl) | 15 - 25 |

Note: The values in this table are approximate and intended for illustrative purposes. Precise calculated values are dependent on the level of theory and basis set used.

UV-Visible Absorption Spectra Prediction (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Visible) of molecules. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. researchgate.net The calculations provide information on the excitation energies, oscillator strengths, and the molecular orbitals involved in each electronic transition.

The UV-Visible spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the pyridazine ring. The chlorine and methyl substituents can cause shifts in the absorption maxima (λ_max) compared to the parent pyridazine molecule. These theoretical predictions are valuable for interpreting experimental UV-Visible spectra and understanding the photophysical properties of the compound.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| n → π | ~3.5 - 4.5 | Low |

| π → π | ~4.5 - 6.0 | High |

Note: These values are estimations based on general knowledge of similar heterocyclic compounds and are meant to be illustrative.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies on related systems can provide insights into the probable mechanisms. For instance, the regioselectivity of nucleophilic attack can be predicted by analyzing the electron density distribution and the energies of the transition states for substitution at different positions. Computational chemistry can model the potential energy surface of a reaction, identifying the transition state structures and calculating the activation energies, which helps in understanding the reaction kinetics and regioselectivity.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of a solvent on the molecular system. These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution.

Solvent effects can alter the geometry, vibrational frequencies, and electronic spectra of the molecule. For example, in a polar solvent, the dipole moment of this compound is expected to increase, and the absorption bands in the UV-Visible spectrum may show a solvatochromic shift (a shift in position depending on the solvent polarity).

In terms of reactivity, the solvent can stabilize or destabilize the reactants, transition states, and products of a reaction, thereby affecting the reaction rate and equilibrium. For instance, polar solvents can facilitate S_NAr reactions by stabilizing the charged intermediates and transition states. Theoretical calculations incorporating solvent effects are crucial for accurately predicting the behavior of this compound in solution.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra serve as a unique molecular "fingerprint." For 3,6-dichloro-4-methylpyridazine, spectral data is available in public databases, confirming its vibrational characteristics have been experimentally measured nih.gov.

In the IR spectrum, characteristic absorption bands are expected for the C-H stretching of the methyl group and the lone aromatic proton, typically in the 2950-3150 cm⁻¹ region. Vibrational modes corresponding to the pyridazine (B1198779) ring structure, involving C=C and C=N bond stretching, produce a series of complex bands in the 1400-1600 cm⁻¹ fingerprint region. The C-Cl stretching vibrations are expected to appear as strong absorptions in the lower wavenumber region, generally between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric vibrations that might be weak in the IR spectrum can be strong in the Raman spectrum. For a substituted pyridazine, the ring breathing modes are often prominent in the Raman spectrum. The analysis of both IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of this compound nih.govresearchgate.net.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Methyl C-H Stretch | 2950 - 3000 | Medium |

| C=N/C=C Ring Stretch | 1400 - 1600 | Strong to Medium |

| C-Cl Stretch | 600 - 800 | Strong |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While full spectral data for this compound is not widely published, the availability of ¹H and ¹³C NMR spectra is noted by chemical suppliers, indicating the data has been acquired for quality control purposes ichemical.com.

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals.

A singlet corresponding to the lone aromatic proton on the pyridazine ring (H-5). Its chemical shift would be influenced by the adjacent chloro and methyl groups.

A singlet for the three equivalent protons of the methyl group. This signal would likely appear in the upfield region, characteristic of alkyl protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each unique carbon atom in the molecule.

C-3 and C-6: These carbons are directly bonded to electronegative chlorine atoms, which will cause their signals to appear significantly downfield.

C-4: This carbon, bearing the methyl group, will also be in the aromatic region.

C-5: The carbon atom bonded to the lone aromatic proton.

Methyl Carbon: This signal will appear at the highest field (lowest ppm value), typical for sp³-hybridized carbons.

A systematic study of 3,6-disubstituted pyridazines provides a basis for predicting the chemical shifts. Based on data for related compounds, the approximate chemical shifts can be estimated cdnsciencepub.com.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | ¹H | ~7.5 - 7.8 | Singlet |

| Methyl CH₃ | ¹H | ~2.4 - 2.6 | Singlet |

| C-Cl (C3/C6) | ¹³C | ~150 - 160 | Singlet |

| C-CH₃ (C4) | ¹³C | ~135 - 145 | Singlet |

| C-H (C5) | ¹³C | ~125 - 135 | Singlet |

| Methyl CH₃ | ¹³C | ~15 - 25 | Singlet |

2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively correlate the proton signals to their directly attached carbons and to map long-range H-C connectivities, confirming the substitution pattern on the pyridazine ring.

Mass Spectrometry Techniques (ESI-MS, GC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 163.00 g/mol nih.gov.

In a mass spectrum, the most critical feature for this compound is the molecular ion cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms exhibit a characteristic pattern of three peaks:

M+: The peak for the molecule containing two ³⁵Cl isotopes (C₅H₄³⁵Cl₂N₂).

M+2: The peak for the molecule with one ³⁵Cl and one ³⁷Cl.

M+4: The peak for the molecule with two ³⁷Cl isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

GC-MS data from the NIST Mass Spectrometry Data Center shows that the most abundant fragment ion (base peak) is observed at an m/z of 99 nih.gov. This likely corresponds to the loss of a chlorine radical (•Cl) followed by the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocycles. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion to within a few parts per million, enabling the unambiguous confirmation of the elemental formula C₅H₄Cl₂N₂.

| Ion | m/z (for ³⁵Cl) | Interpretation |

| [M]⁺ | 162 | Molecular ion |

| [M+2]⁺ | 164 | Molecular ion with one ³⁷Cl |

| [M+4]⁺ | 166 | Molecular ion with two ³⁷Cl |

| [M-Cl]⁺ | 127 | Loss of a chlorine atom |

| [M-Cl-HCN]⁺ | 100 | Subsequent loss of HCN |

| Base Peak | 99 | Further fragmentation/rearrangement |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For heteroaromatic compounds like pyridazine, two main types of transitions are observed:

π→π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths.

n→π* transitions: These involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are lower in energy and result in weaker absorption bands at longer wavelengths.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a search of crystallographic databases reveals no publicly available crystal structure for this compound. If such a study were performed, it would provide precise measurements for the C-C, C-N, C-H, and C-Cl bond lengths and the internal angles of the pyridazine ring. This data would reveal any distortions from ideal planar geometry caused by the substituents and would also describe how the molecules pack together in the crystal lattice through intermolecular forces like π-π stacking or halogen bonding.

Hyphenated Techniques in Reaction Monitoring and Product Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential tools in modern chemical analysis. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

The compound this compound is used as a reactant in the synthesis of more complex molecules, such as 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid sigmaaldrich.com. In such a synthesis, a hyphenated technique like LC-MS would be the ideal method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time, an analyst could:

Track the consumption of the this compound starting material by monitoring its characteristic molecular ion signal (m/z 162/164/166).

Observe the formation of the desired product by monitoring its unique molecular ion peak.

Detect and identify any reaction intermediates or byproducts, aiding in the optimization of reaction conditions.

This ability to separate complex mixtures and provide mass information for each component makes hyphenated techniques indispensable for ensuring the efficiency of a synthetic route and the purity of the final product researchgate.netresearchgate.net.

Research Applications of 3,6 Dichloro 4 Methylpyridazine and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The core of the interest in 3,6-dichloro-4-methylpyridazine lies in its utility in pharmaceutical development, particularly in the creation of compounds designed to target specific biological pathways. chemimpex.com This targeted approach holds the promise of more effective treatments for various diseases.

Pyridazine (B1198779) Scaffolds as Privileged Structures in Bioactive Compounds

The pyridazine ring system, a key feature of this compound, is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a broad range of biological activities. Pyridazine derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, antihypertensive, antidiabetic, and anticancer activities. nih.gov The favorable physicochemical and biological properties of the pyridazine core have made it a popular choice among researchers in the field. nih.gov

Design and Synthesis of Potential Therapeutic Agents

The synthesis of various derivatives from this compound is a key area of research. For instance, it has been used in the synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid. sigmaaldrich.com The process often involves the reaction of a starting material like 4-methyl-1,2-dihydropyridazine-3,6-dione with a chlorinating agent such as phosphoryl chloride to yield this compound. chemicalbook.com This dichloro-derivative then serves as a versatile intermediate for further chemical modifications.

A significant focus of research has been on the anticancer potential of this compound derivatives. Scientists have designed and synthesized novel 3,6-disubstituted pyridazine derivatives and evaluated them as preclinical anticancer candidates. nih.gov

One notable study identified a compound, designated as 9e, which demonstrated significant growth inhibition against a majority of the NCI-60 cancer cell lines. nih.gov In vivo studies using an Ehrlich ascites carcinoma solid tumor model showed that compound 9e led to a reduction in tumor volume and induced necrosis without apparent toxicity. nih.gov The mechanism of action for this compound was found to involve the downregulation of the c-jun N-terminal kinase-1 (JNK1) gene and a reduction in the protein levels of its phosphorylated form. nih.gov

Another area of investigation involves pyridazinone-based derivatives as anticancer agents. nih.gov Some of these compounds have shown promise by targeting pathways like VEGFR-2, a key regulator of angiogenesis. nih.gov For example, modifying the structure of known anticancer drugs like sorafenib (B1663141) by incorporating a pyridazinone core has led to the development of compounds with dual antimicrobial and anticancer activities. nih.gov

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

| Compound | Cancer Model | Key Findings | Mechanism of Action |

| Compound 9e | NCI-60 cell lines, Ehrlich ascites carcinoma | Significant growth inhibition, tumor volume reduction, necrosis induction. nih.gov | Downregulation of JNK1 gene expression and phosphorylated JNK1 protein levels. nih.gov |

| Pyridazinone-based diarylurea derivatives | Various cancer cell lines | Dual antimicrobial and anticancer activities. nih.gov | Inhibition of VEGFR-2, upregulation of pro-apoptotic genes (p53, Bax), downregulation of anti-apoptotic gene (Bcl-2). nih.gov |

The pyridazine scaffold has also been a fruitful area for the discovery of new antimicrobial agents. The emergence of antibiotic-resistant strains of bacteria has spurred the search for novel antimicrobial compounds, and phytochemicals and their synthetic derivatives are a key focus. nih.gov

Research has shown that certain pyridazinone-based derivatives exhibit potent antimicrobial activity. nih.gov For instance, some derivatives have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial proteins. nih.gov

As previously mentioned, the inhibition of the c-Jun N-terminal kinase (JNK) pathway is a key mechanism of action for some anticancer pyridazine derivatives. nih.gov The JNK signaling pathway is implicated in a variety of cellular processes, including proliferation and survival, making it a prime target for cancer therapy. nih.govnih.gov

A series of novel 3,6-disubstituted pyridazine derivatives were specifically designed to target the JNK1 pathway. nih.gov Molecular docking and dynamics simulations have been used to understand how these compounds bind to the JNK1 protein. nih.gov These studies have shown that specific substitutions on the pyridazine ring can lead to stable binding within the JNK1 binding pocket, effectively inhibiting its activity. nih.gov

The therapeutic potential of pyridazine derivatives extends to cardiovascular diseases. One notable example is the development of MGL-3196 (resmetirom), a highly selective thyroid hormone receptor β (THR-β) agonist, for the treatment of dyslipidemia. nih.gov This compound, which features a pyridazinone core, has shown efficacy in lowering LDL cholesterol and triglycerides in clinical trials. nih.gov The selectivity for THR-β is crucial as it minimizes the cardiac side effects associated with THR-α activation. nih.gov

Anti-inflammatory and Analgesic Investigations

The pyridazine scaffold is a prominent heterocyclic structure in medicinal chemistry, and its derivatives have been extensively studied for a variety of biological activities, including anti-inflammatory and analgesic effects. The core structure of this compound provides a key building block for the synthesis of novel compounds with potential therapeutic applications.

Research has shown that certain pyridazine and pyridazinone derivatives exhibit significant anti-inflammatory properties. For instance, a series of novel pyridazine and pyridazinone derivatives were synthesized and evaluated for their in vitro anti-inflammatory potential in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov Several of these compounds demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. nih.gov Specifically, compounds 3d , 3e , and 4e from this study showed half-maximal inhibitory concentration (IC50) values towards COX-2 of 0.425, 0.519, and 0.356 µM, respectively. nih.gov These compounds also effectively inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). nih.gov

Another study focused on the synthesis of new pyridazine derivatives and their evaluation for COX-1 and COX-2 inhibitory potential. nih.gov Compounds 4c and 6b in this research displayed strong potency against the COX-2 enzyme with IC50 values of 0.26 and 0.18 µM, respectively. nih.gov Notably, compound 6b exhibited a selectivity index (SI) of 6.33, indicating a preference for COX-2 inhibition over COX-1. nih.gov Furthermore, in vivo studies showed that compound 6b had anti-inflammatory activity comparable to standard drugs and did not cause the ulcerative side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The analgesic activity of pyridazinone derivatives has also been investigated. A study on 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives revealed that these compounds possess both analgesic and anti-inflammatory properties. nih.gov The analgesic effects were assessed using the phenylbenzoquinone-induced writhing assay in mice. nih.gov One of the most active compounds, 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide IVa-3 , demonstrated significant analgesic and anti-inflammatory activity without causing gastric ulceration. nih.gov

Table 1: Anti-inflammatory Activity of Selected Pyridazine Derivatives

| Compound | Target | IC50 (µM) | In Vivo Activity | Reference |

| 3d | COX-2 | 0.425 | Inhibited pro-inflammatory cytokine production | nih.gov |

| 3e | COX-2 | 0.519 | Inhibited pro-inflammatory cytokine production | nih.gov |

| 4e | COX-2 | 0.356 | Not reported | nih.gov |

| 4c | COX-2 | 0.26 | Not reported | nih.gov |

| 6b | COX-2 | 0.18 | Comparable to indomethacin (B1671933) and celecoxib | nih.gov |

| IVa-3 | Not specified | Not reported | Potent anti-inflammatory activity | nih.gov |

Antiviral and Antitubercular Compound Development

Derivatives of this compound have also been explored for their potential as antiviral and antitubercular agents. The pyridazine nucleus serves as a versatile scaffold for developing new therapeutic agents to combat infectious diseases.

In the realm of antiviral research, a study reported the synthesis of novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. nih.gov While these compounds were found to be inactive against the human immunodeficiency virus (HIV), some showed promising activity against other viruses. nih.gov Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. nih.gov Additionally, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine inhibited the replication of the varicella-zoster virus (VZV). nih.gov

With regard to antitubercular activity, a series of novel pyridazine derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.gov This research identified three compounds with moderate activity against the tuberculosis-causing bacterium. nih.gov Although specific compound structures from this study are not detailed here, the findings highlight the potential of the pyridazine core in developing new antitubercular drugs. The emergence of drug-resistant strains of M. tuberculosis underscores the urgent need for new and effective treatments, and pyridazine derivatives represent a promising avenue for research. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for the design of more potent and selective drugs. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to elucidate these relationships for pyridazine derivatives.

SAR studies on pyridine (B92270) derivatives have revealed that the presence and position of certain functional groups can significantly influence their biological activity. For example, in the context of antiproliferative activity, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance activity. nih.gov Conversely, the addition of halogen atoms or bulky groups can lead to lower activity. nih.gov

QSAR analyses provide a quantitative correlation between the chemical structure and biological activity. Several QSAR studies have been conducted on pyridazine derivatives for various therapeutic targets. For instance, a 2D-QSAR study was performed on a series of novel pyridazine derivatives to understand their vasorelaxant activity. nih.gov The resulting QSAR model was statistically significant, indicating a strong correlation between the calculated molecular descriptors and the observed biological activity. nih.gov

In another study, 3D-QSAR models were developed for pyrazolo[3,4-d]pyridazinone derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. tandfonline.com The high predictive power of the CoMFA and CoMSIA models suggested that they could be reliably used to predict the bioactivities of new FGFR1 inhibitors. tandfonline.com Similarly, QSAR and pharmacophore analyses have been applied to pyridazinone derivatives as acetylcholinesterase inhibitors, providing insights for the design of new drugs for Alzheimer's disease. annalsmedres.org A QSAR analysis was also applied to diarylpyridazine derivatives as anti-HIV agents, resulting in a model with high predictive power for cytotoxic activity. ijsr.net

In Silico Drug Design: Molecular Docking and Dynamics Simulations for Target Binding

In silico techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools in modern drug discovery, allowing researchers to predict and analyze the interaction between a ligand and its biological target at the molecular level. These methods have been widely applied to study the binding of this compound derivatives to their respective targets.

Molecular docking studies have been instrumental in understanding the anti-inflammatory activity of pyridazine derivatives. For example, docking studies of newly synthesized pyridazine derivatives into the active site of the COX-2 enzyme revealed that these compounds have a reasonable binding affinity compared to a reference ligand. nih.gov In another study, molecular docking of a potent and selective COX-2 inhibitor, compound 6b , showed that its ability to enter the side pocket of the COX-2 enzyme and interact with the key amino acid His90 was responsible for its inhibitory activity and selectivity. nih.gov

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. A study combining 3D-QSAR, docking, and MD simulations was conducted on novel pyrazolo-pyridazinone derivatives as covalent inhibitors of FGFR1. tandfonline.com The MD simulations, followed by MM/PBSA calculations, confirmed that the estimated binding free energies were in agreement with the experimental binding affinities. tandfonline.com

Applications as Biochemical Reagents in Life Science Research

Beyond its role as a scaffold for drug development, this compound and its derivatives also serve as valuable biochemical reagents in life science research. medchemexpress.commedchemexpress.com These compounds can be used as building blocks or intermediates in the synthesis of more complex molecules for various research applications. chemimpex.com

For instance, this compound has been utilized in the synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid. sigmaaldrich.com Its reactive chlorinated pyridazine framework makes it a useful intermediate for creating new compounds with potential biological activity. chemimpex.com The stability and reactivity of this compound are appreciated by researchers for the discovery of novel molecules. chemimpex.com

Applications in Agrochemical Research and Development

Role as an Intermediate in Herbicide Synthesis

In addition to its applications in the pharmaceutical field, this compound is a significant intermediate in the agrochemical industry, particularly in the synthesis of herbicides. chemimpex.com Its chemical structure provides a foundation for developing molecules that can effectively control the growth of unwanted plants in agricultural settings, thereby improving crop yields. chemimpex.com The chlorinated pyridazine structure enhances its reactivity, making it a valuable component in the development of various crop protection products. chemimpex.com

Utility in Fungicide Development

The chemical scaffold of this compound serves as a crucial intermediate in the synthesis of novel fungicides. chemimpex.com Its value in agrochemical research stems from its chlorinated pyridazine framework, which enhances its reactivity and allows it to function as a versatile building block for more complex molecules aimed at crop protection. chemimpex.com The two chlorine atoms on the pyridazine ring are reactive sites, enabling chemists to introduce various functional groups through nucleophilic substitution reactions. This adaptability is key to creating a diverse library of derivative compounds that can be screened for fungicidal activity.

While specific commercial fungicides derived directly from this compound are not prominently detailed in available research, the strategy aligns with established principles in agrochemical development. Many modern fungicides are based on heterocyclic compounds. For instance, the development of strobilurin derivatives, a major class of fungicides, often involves complex heterocyclic cores. Research in this area focuses on creating compounds that not only have direct fungicidal effects but also may induce systemic acquired resistance in plants, providing broader protection.

The general approach involves using the dichloropyridazine core to synthesize new molecules that can disrupt essential biological processes in pathogenic fungi. The pyridazine structure itself is a popular pharmacophore found in a number of herbicides like pyridate (B1679944) and pyridafol, highlighting the significance of this heterocyclic system in agrochemicals. wikipedia.org Therefore, this compound is considered a valuable starting material for researchers aiming to discover new and effective fungicidal agents. chemimpex.com

Investigation of Plant Growth Regulatory Effects

Plant growth regulators (PGRs) are organic substances that influence the physiological processes of plants at very low concentrations. eagri.org These compounds can be natural hormones produced by the plant (phytohormones) or synthetic compounds applied by humans to modify plant growth, such as enhancing fruit color, preventing leaf fall, or controlling stem elongation. eagri.orgoregonstate.edu The primary classes of plant hormones include auxins, gibberellins, cytokinins, ethylene, and abscisic acid. oregonstate.edu

Currently, specific research focusing on this compound as a primary plant growth regulator is not widely documented. Its principal application in agriculture is as an intermediate for synthesizing other agrochemicals, particularly herbicides. chemimpex.com However, it is well-established that many herbicides and other agrochemicals can exert secondary effects on plant physiology that resemble those of PGRs. For example, synthetic auxins are a major class of herbicides that disrupt and distort plant growth at higher concentrations. oregonstate.edu

Given that derivatives of this compound are developed as herbicides, it is plausible that some of these derivatives could exhibit plant growth regulatory activities, either as their primary mode of action or as a secondary effect. The investigation into such effects would be a distinct area of research, separate from its role as a fungicidal or herbicidal precursor. The development of synthetic PGRs often involves creating molecules that mimic natural hormones or inhibit their function, a field where heterocyclic compounds continue to be of great interest. mdpi.com

Table 1: Major Classes of Plant Growth Regulators & Their General Functions

| Regulator Class | Primary Functions | Example |

|---|---|---|

| Auxins | Stimulates cell elongation, root formation, and apical dominance. oregonstate.edu | Indole-3-acetic acid (IAA) |

| Gibberellins (GA) | Promote stem elongation, seed germination, and flowering. oregonstate.edu | Gibberellic acid (GA3) |

| Cytokinins | Stimulate cell division and shoot growth; delay senescence. eagri.org | Kinetin |

| Ethylene | Promotes fruit ripening, leaf abscission, and senescence. eagri.org | Ethephon (ethylene-releasing compound) |

| Abscisic Acid (ABA) | Inhibits growth, promotes dormancy, and mediates stress responses. oregonstate.edu | Abscisic Acid |

Applications in Materials Science

The unique chemical structure of this compound makes it a compound of interest for applications in materials science. chemimpex.com Researchers utilize it in the development of advanced materials, such as functional polymers and specialized coatings, where specific chemical properties are needed to achieve enhanced performance and durability. chemimpex.com The pyridazine ring, with its two adjacent nitrogen atoms, imparts polarity and the potential for strong intermolecular interactions, while the chlorine atoms provide reactive sites for polymerization and functionalization.

Incorporation into Functional Polymers

This compound is a suitable monomer for creating functional polymers through processes like polycondensation. The two chlorine atoms can react with co-monomers containing, for example, hydroxyl or amine groups, to form long polymer chains. The incorporation of the pyridazine ring into the polymer backbone can bestow a range of desirable properties.

Research into related heterocyclic polymers has shown that the inclusion of nitrogen-containing rings like pyridine and pyridazine can lead to materials with high thermal stability, specific conductivity, and unique adsorptive capabilities. For instance, pyridine-based polybenzimidazoles have been developed for use as high-temperature polymer electrolyte membranes in fuel cells, demonstrating high proton conductivity and mechanical integrity. researchgate.net Similarly, polymers containing pyridazine units have been explored for their potential in solid-phase heterocyclic chemistry. routledge.com The nitrogen atoms in the pyridazine ring can act as proton acceptors or coordination sites for metal ions, making these polymers suitable for applications in:

High-Temperature Membranes: For fuel cells and separation processes.

Adsorbent Materials: For the capture of pollutants from water. mdpi.com

Aerospace Materials: As components in thermosetting resins that require stability in harsh environments. mdpi.com

Development of Advanced Organic Materials and Coatings

Beyond polymers, the pyridazine moiety is a building block for a variety of advanced organic materials. Its electron-deficient nature and polar characteristics can be harnessed to design molecules with specific electronic or optical properties. These materials can be used in applications ranging from electronic devices to protective coatings. chemimpex.com